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Compound of Interest

Compound Name: ATX-001

Cat. No.: B10855779

ATX-01 Technical Support Center

This technical support center provides researchers, scientists, and drug development
professionals with essential information regarding the safety and tolerability assessment of
ATX-01, an investigational antisense oligonucleotide for the treatment of Myotonic Dystrophy
Type 1 (DM1).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during pre-clinical and clinical
research involving ATX-01.
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Question

Answer

How are potential adverse events (AES)

monitored in the ATX-01 clinical trial?

In the Phase 1/2a ArthemiR™ trial, adverse
events are meticulously recorded and analyzed.
[1] This includes any unexpected medical issues
that arise during the study. Regular monitoring
of vital signs, laboratory tests (including blood
tests), and electrocardiograms (ECGs) are

conducted to detect any concerning changes.[1]

What are the key safety and tolerability
endpoints of the ATX-01 clinical trial?

The primary focus of the ArthemiR™ trial is to
determine the safety and tolerability of single
and multiple ascending doses of ATX-01.[2][3]
This is assessed through the monitoring of
adverse events, laboratory test results, ECGs,

and vital signs.[1]

What should be done if a participant

experiences a serious adverse event (SAE)?

Standard clinical trial protocols for reporting and
managing SAEs should be strictly followed. This
includes immediate notification to the study
sponsor and relevant regulatory authorities. The
participant should receive appropriate medical
care, and the event should be thoroughly
investigated to determine its potential

relationship to the study drug.

Are there any specific contraindications for
participation in the ATX-01 trial?

Yes, the ArthemiR™ trial has specific inclusion
and exclusion criteria. For instance, participants
with congenital DM1 are excluded.[4] Also,
individuals with a Medical Research Council
Muscle Scale score of less than 4 on ankle
dorsiflexion or significant tibialis anterior atrophy
are not eligible.[4] The use of mexiletine or other
agents for myotonia within a specific timeframe

prior to screening is also an exclusion criterion.

[4]

Frequently Asked Questions (FAQs)
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What is ATX-01?

ATX-01 is an investigational drug being
developed for the treatment of Myotonic
Dystrophy Type 1 (DM1).[1] It is an antisense
oligonucleotide, specifically an anti-miR, that
targets and inhibits a microRNA known as miR-
23b.[1][5]

How does ATX-01 work?

ATX-01 has a dual mechanism of action.[2][3] It
inhibits miR-23b, which is a regulator of the
MBNL (Muscleblind-like) proteins.[2][3] This
inhibition is intended to increase MBNL protein
levels and reduce toxic DMPK mRNA,
addressing the underlying molecular causes of
DM1.[2][6]

What is the current clinical trial phase for ATX-
0172

ATX-01 is currently in a Phase 1/2a clinical trial
named ArthemiR™.[1][2] This trial is a double-
blind, placebo-controlled study evaluating single

and multiple ascending doses.[2][7]

What is the primary objective of the ArthemiR™

trial?

The main goal is to assess the safety and
tolerability of ATX-01 in adults with classic
Myotonic Dystrophy Type 1.[1][2]

Besides safety, what other outcomes are being
measured in the trial?

The trial will also investigate how the body
processes ATX-01 (pharmacokinetics) and its
effects on the disease (pharmacodynamics).[7]
Efficacy measures include video hand opening
time and ankle dorsiflexion strength.[1]
Biomarkers such as MBNL levels and splicing

index are also being investigated.[2]

How is the ArthemiR™ trial structured?

The trial consists of two parts: a single-
ascending dose (SAD) part where participants
receive one dose of ATX-01 or a placebo, and a
multiple-ascending dose (MAD) part where

participants receive three doses.[1][4][7]
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Experimental Protocols
Safety and Tolerability Assessment Protocol

This protocol outlines the key methodologies for assessing the safety and tolerability of ATX-01
in the ArthemiR™ clinical trial.

» Adverse Event (AE) Monitoring and Reporting:
o All AEs, whether serious or non-serious, are recorded at each study visit.
o AEs are graded for severity and assessed for their potential relationship to the study drug.

o Serious Adverse Events (SAES) are reported to the regulatory authorities and the ethics
committee within the stipulated timelines.

o Laboratory Safety Tests:

[e]

Hematology: Complete blood count with differential.

o

Serum Chemistry: Panels to assess liver function (ALT, AST, bilirubin), kidney function
(creatinine, BUN), electrolytes, and other metabolic markers.

o

Urinalysis: Standard urinalysis parameters.

[¢]

Blood samples are collected at screening, prior to dosing, and at specified time points
post-dosing.

« Vital Signs:

o Blood pressure, heart rate, respiratory rate, and body temperature are measured at each
study visit.

» Electrocardiogram (ECG):

o Standard 12-lead ECGs are performed at screening and at multiple time points during the
trial to monitor for any cardiac effects.
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Caption: Mechanism of action of ATX-01 in Myotonic Dystrophy Type 1.
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Caption: Workflow of the ArthemiR™ Phase 1/2a clinical trial.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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